molecular formula C18H16N2O3 B2819038 3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile CAS No. 1396875-13-0

3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile

Cat. No.: B2819038
CAS No.: 1396875-13-0
M. Wt: 308.337
InChI Key: UXCOOPWJCNPXGR-UHFFFAOYSA-N
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Description

3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is a complex organic compound that belongs to the class of benzoxazepines These compounds are known for their diverse biological activities and potential therapeutic applications The structure of this compound includes a benzoxazepine core, which is a seven-membered ring containing nitrogen and oxygen atoms, fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile typically involves multiple steps:

    Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol, with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazepine ring.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Addition of the Benzonitrile Moiety: The benzonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzoxazepine core is replaced by a cyano group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalysis: Using catalysts to lower reaction temperatures and increase yields.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The benzoxazepine core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a central nervous system agent or anti-inflammatory drug.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme involved in inflammation or bind to a receptor in the central nervous system to exert its effects.

    Molecular Targets: Potential targets include enzymes like cyclooxygenase, receptors such as GABA receptors, or nucleic acids in the case of antiviral activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile: Lacks the methoxy group, which may alter its biological activity and chemical reactivity.

    3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzamide: Contains an amide group instead of a nitrile, potentially affecting its solubility and interaction with biological targets.

Uniqueness

The presence of the methoxy group in 3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile may enhance its lipophilicity, influencing its ability to cross cell membranes and interact with hydrophobic pockets in proteins. This structural feature can make it more effective in certain applications compared to its analogs.

Biological Activity

The compound 3-(9-methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile , with the chemical formula C18H16N2O3C_{18}H_{16}N_{2}O_{3} and PubChem ID 71793868, is a member of the benzoxazepine class of compounds. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

Structure C18H16N2O3\text{Structure }C_{18}H_{16}N_{2}O_{3}

Key Properties

PropertyValue
Molecular Weight304.33 g/mol
CAS Number149396-34-9
SolubilitySoluble in organic solvents

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Anticancer Properties : Some studies suggest that benzoxazepine derivatives can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression.
  • Neuroprotective Effects : Certain derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis, which may be beneficial in neurodegenerative diseases.
  • Anti-inflammatory Activity : Compounds in this class may modulate inflammatory pathways, providing therapeutic effects in conditions characterized by chronic inflammation.

Anticancer Activity

A study conducted on related benzoxazepine compounds demonstrated significant inhibition of cancer cell lines such as A-431 (human epidermoid carcinoma) and Fadu (human pharyngeal squamous cell carcinoma). The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Neuroprotective Effects

In vitro studies indicated that certain benzoxazepine derivatives could reduce oxidative stress markers in neuronal cell cultures. These findings suggest a potential role in treating conditions like Alzheimer's disease .

Anti-inflammatory Effects

Research has shown that some benzoxazepine compounds can inhibit the production of pro-inflammatory cytokines in macrophages, indicating their potential use in managing inflammatory diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
NeuroprotectionReduction of oxidative stress
Anti-inflammatoryInhibition of cytokine production

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityNeuroprotective Effects
3-(9-methoxy-2-methyl-3-oxo-benzoxazepin)ModerateYes
3-(6-chloro-benzoxazepin)HighModerate
4-(methoxy-benzoxazepin)LowYes

Properties

IUPAC Name

3-(9-methoxy-2-methyl-3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-18(21)20(15-7-3-5-13(9-15)10-19)11-14-6-4-8-16(22-2)17(14)23-12/h3-9,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCOOPWJCNPXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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